molecular formula C11H24ClN B3016118 4-Tert-butyl-2,6-dimethylpiperidine hydrochloride, cis CAS No. 1807912-11-3

4-Tert-butyl-2,6-dimethylpiperidine hydrochloride, cis

Cat. No.: B3016118
CAS No.: 1807912-11-3
M. Wt: 205.77
InChI Key: PAOMDOCSDKCOKD-UDLUGPNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2,6-dimethylpiperidine hydrochloride, cis is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77. The purity is usually 95%.
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Scientific Research Applications

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) studies have been conducted on cis- and trans-2,6-dimethylpiperidine. These studies involved purification and confirmation of configurations through PMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Booth, Little, & Feeney, 1968).

Stereoselective Synthesis

Research in stereoselective synthesis involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone led to the formation of compounds with high stereoselectivity. This indicates the potential for creating specific isomers of piperidine derivatives, which are important in various chemical syntheses (Moskalenko & Boev, 2014).

Conformational Equilibrium Studies

The stability of N-alkyl-2,3-, 3,5-, and 2,5-dimethylpiperid-4-ones was studied, highlighting how the volume of the substituent attached to the nitrogen atom affects the conformational equilibrium. This research is crucial for understanding the chemical behavior of substituted piperidines under different conditions (Mistryukov & Smirnova, 1970).

Stereocontrolled Synthesis

Research into the stereocontrolled synthesis of specific piperidine derivatives was conducted, offering insights into the creation of chiral compounds. Such research is significant for the development of pharmaceuticals and other applications where chirality is crucial (Vinković & Sunjic, 1997).

Synthesis and Stereochemistry Studies

The synthesis and stereochemistry of diastereoisomeric dimethylpiperidin-4-ols were explored, providing valuable information on configurations and preferred conformations. These findings have implications in fields like drug design and materials science (Casy & Jeffery, 1972).

Properties

IUPAC Name

(2R,6S)-4-tert-butyl-2,6-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-8-6-10(11(3,4)5)7-9(2)12-8;/h8-10,12H,6-7H2,1-5H3;1H/t8-,9+,10?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOMDOCSDKCOKD-CVLICLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1)C)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.